

# 2,7-Dimethyloctane chemical structure and IUPAC name.

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## Compound of Interest

Compound Name: 2,7-Dimethyloctane

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## An In-depth Technical Guide to 2,7-Dimethyloctane

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2,7-dimethyloctane**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and IUPAC Nomenclature

**2,7-Dimethyloctane** is a branched-chain alkane. Its structure consists of an eight-carbon (octane) backbone with two methyl group substituents at the second and seventh carbon atoms. The systematic IUPAC name for this compound is **2,7-dimethyloctane**<sup>[1][2]</sup>.

### Key Identifiers:

- Molecular Formula: C<sub>10</sub>H<sub>22</sub><sup>[1][2]</sup>
- Canonical SMILES: CC(C)CCCC(C)C<sup>[1][2]</sup>
- InChI Key: KEVMYFLMMDUPJE-UHFFFAOYSA-N<sup>[1][2]</sup>
- CAS Number: 1072-16-8<sup>[1][2]</sup>
- Synonyms: Diisoamyl, Diisopentyl<sup>[1][2]</sup>

Below is a diagram illustrating the chemical structure of **2,7-dimethyloctane**.

Caption: Chemical structure of **2,7-dimethyloctane**.

## Physicochemical Properties

**2,7-Dimethyloctane** is a colorless liquid at room temperature.[3] As a non-polar hydrocarbon, it is highly soluble in non-polar organic solvents like hexane and cyclohexane, and poorly soluble in polar solvents such as water.[4] A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	142.28 g/mol	[1]
Boiling Point	159-160 °C	[3][5]
Melting Point	-54 to -55 °C	[3][5]
Density	0.724 - 0.732 g/mL	[3][5]
Refractive Index	1.4086 - 1.411	[3][5]
Vapor Pressure	3.35 mmHg at 25°C	[3]
Flash Point	81.3 °C	[3]

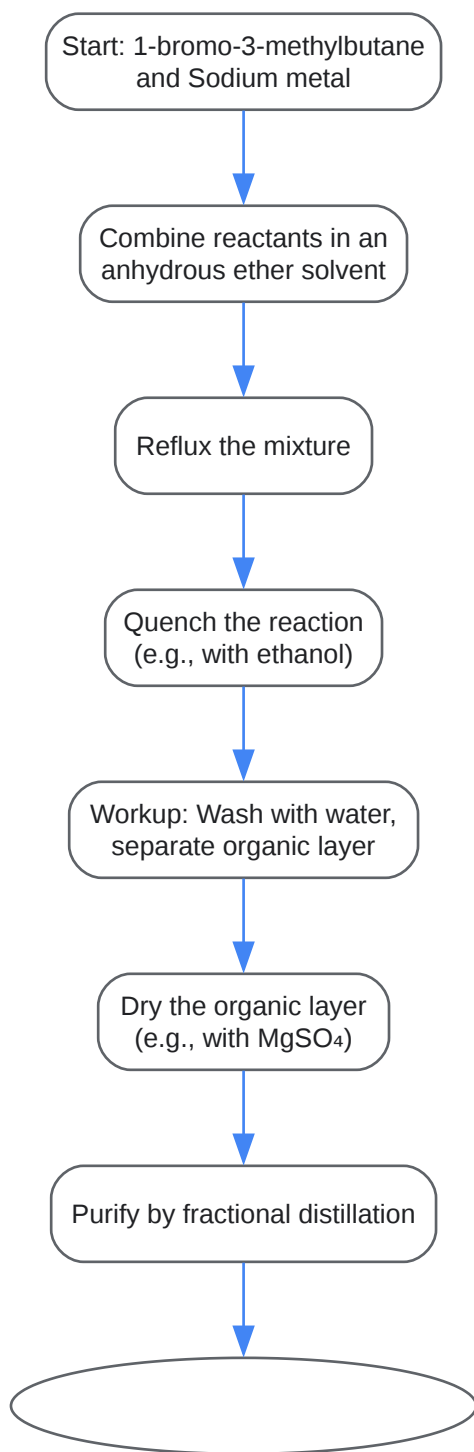
## Synthesis of 2,7-Dimethyloctane

While a specific, dedicated experimental protocol for the synthesis of **2,7-dimethyloctane** is not extensively published, its structure lends itself to synthesis via established methods for forming carbon-carbon bonds, such as the Wurtz reaction or the use of Grignard reagents.

### Proposed Synthesis via Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[6][7][8][9][10] For the synthesis of the symmetrical **2,7-dimethyloctane**, the starting material would be 1-halo-3-methylbutane (isopentyl halide).

The logical workflow for this synthesis is depicted below.



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Caption: Workflow for the synthesis of **2,7-dimethyloctane** via Wurtz reaction.

Experimental Protocol (Proposed):

- **Preparation:** All glassware must be rigorously dried to exclude moisture, as the intermediates are highly reactive with water.<sup>[7]</sup> The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place finely cut sodium metal suspended in anhydrous diethyl ether.
- **Initiation:** Add a small amount of 1-bromo-3-methylbutane to the sodium suspension to initiate the reaction.
- **Addition:** Once the reaction begins (indicated by cloudiness or gentle reflux), add the remaining 1-bromo-3-methylbutane dropwise from the dropping funnel at a rate that maintains a steady reflux.
- **Reaction Completion:** After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.
- **Quenching and Workup:** Cool the reaction mixture in an ice bath. Cautiously add ethanol to quench any unreacted sodium, followed by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
- **Drying and Purification:** Dry the ethereal layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude product is then purified by fractional distillation to yield **2,7-dimethyloctane**.

## Proposed Synthesis via Grignard Reagent

An alternative approach involves the use of a Grignard reagent. This method is versatile for creating branched alkanes.<sup>[1][3][4]</sup> A plausible route would be the coupling of an isopentyl magnesium halide with an isopentyl halide, often catalyzed by a transition metal.

Experimental Protocol (Proposed):

- **Grignard Reagent Formation:** Prepare isopentylmagnesium bromide by reacting 1-bromo-3-methylbutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.<sup>[4]</sup>

- **Coupling Reaction:** In a separate flask, to a solution of 1-bromo-3-methylbutane in anhydrous ether, add a catalytic amount of a suitable coupling agent (e.g., copper(I) iodide).
- **Addition of Grignard Reagent:** Slowly add the prepared isopentylmagnesium bromide solution to the catalyzed alkyl halide solution at a controlled temperature (e.g., 0 °C).
- **Reaction and Workup:** Allow the reaction to proceed to completion. The workup would be similar to the Wurtz reaction, involving quenching with a dilute acid or ammonium chloride solution, separation of the organic layer, washing, drying, and purification by fractional distillation.

## Applications and Relevance

**2,7-Dimethyloctane** is primarily of interest in fundamental chemical research and as a component in fuel studies due to its high octane rating.<sup>[3]</sup> Its well-defined branched structure makes it a useful standard in analytical techniques such as gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures. While not directly used as a pharmaceutical agent, its synthesis and properties are relevant to the broader field of organic synthesis, which is a cornerstone of drug development. The methodologies used to construct its carbon skeleton are applicable to the synthesis of more complex drug molecules.

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